Cas no 2172212-71-2 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid)

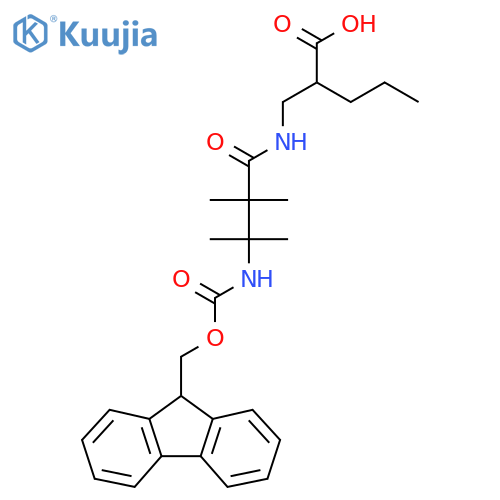

2172212-71-2 structure

商品名:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid

- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid

- EN300-1508859

- 2172212-71-2

-

- インチ: 1S/C28H36N2O5/c1-6-11-18(24(31)32)16-29-25(33)27(2,3)28(4,5)30-26(34)35-17-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,18,23H,6,11,16-17H2,1-5H3,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: NQNCWGSTAHIGFI-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C)(C)C(C(NCC(C(=O)O)CCC)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 480.26242225g/mol

- どういたいしつりょう: 480.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 11

- 複雑さ: 742

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 105Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1508859-50mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1508859-0.25g |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 0.25g |

$3099.0 | 2023-07-10 | ||

| Enamine | EN300-1508859-0.05g |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 0.05g |

$2829.0 | 2023-07-10 | ||

| Enamine | EN300-1508859-5.0g |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 5.0g |

$9769.0 | 2023-07-10 | ||

| Enamine | EN300-1508859-250mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1508859-500mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1508859-1.0g |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 1.0g |

$3368.0 | 2023-07-10 | ||

| Enamine | EN300-1508859-1000mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1508859-10000mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1508859-2.5g |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid |

2172212-71-2 | 2.5g |

$6602.0 | 2023-07-10 |

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

2172212-71-2 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 81216-14-0(7-bromohept-1-yne)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬